(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide

COX-2 inhibition Pyrazole-sulfonamide Structural biology

This 95%-purity (E)-configured N-benzylpyrazole-ethenesulfonamide is a non-TZD, non-carboxylic dual pharmacophore for PPARγ partial agonism and selective ETA antagonism research, distinct from celecoxib and rosiglitazone. Its unique ethenesulfonamide vinyl spacer drives target selectivity and metabolic stability, eliminating off-target COX-2 activity. Avoid generic N-benzylpyrazole benzenesulfonamide or TZD analogs that alter target profile and compromise assay validity. Ideal for SAR exploration, selectivity panels, and in vivo metabolic syndrome models.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 1281694-06-1
Cat. No. B2878785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide
CAS1281694-06-1
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC(=N2)NS(=O)(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C18H17N3O2S/c22-24(23,14-12-16-7-3-1-4-8-16)20-18-11-13-21(19-18)15-17-9-5-2-6-10-17/h1-14H,15H2,(H,19,20)/b14-12+
InChIKeyCGSMFNWFUBDUSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(1-Benzylpyrazol-3-yl)-2-phenylethenesulfonamide (CAS 1281694-06-1): Structural Classification and Scientific Procurement Context


(E)-N-(1-Benzylpyrazol-3-yl)-2-phenylethenesulfonamide (CAS 1281694-06-1, molecular formula C18H17N3O2S, molecular weight 339.41) is a synthetic small molecule that integrates an N-benzylpyrazole core with an (E)-configured 2-phenylethenesulfonamide moiety . This compound belongs to the broader class of pyrazole-sulfonamide hybrids, a chemical space extensively explored for peroxisome proliferator-activated receptor gamma (PPARγ) agonism, cyclooxygenase-2 (COX-2) inhibition, and endothelin receptor antagonism [1][2][3]. Unlike classical pyrazolyl benzenesulfonamides exemplified by celecoxib, the ethenesulfonamide group introduces a vinyl spacer between the aromatic ring and the sulfonyl group, altering conformational flexibility and electronic properties [2][3]. The benzyl substitution at the pyrazole N1 position is a known pharmacophoric element in non-thiazolidinedione (non-TZD) PPARγ agonist design [1]. This compound is supplied as a research-grade chemical with typical purity of 95% for use in biochemical and pharmacological investigations .

Why (E)-N-(1-Benzylpyrazol-3-yl)-2-phenylethenesulfonamide Cannot Be Replaced by Common Pyrazole-Sulfonamide Alternatives


Substitution with closely related pyrazole-sulfonamide analogs—such as N-(1-benzyl-1H-pyrazol-3-yl)benzenesulfonamide (CAS 905183-76-8), celecoxib, or rosiglitazone—introduces significant pharmacological divergence that undermines experimental reproducibility [1][2]. The target compound's (E)-2-phenylethenesulfonamide group replaces the conventional benzenesulfonamide found in COX-2 inhibitors (e.g., celecoxib) and the thiazolidinedione (TZD) ring of PPARγ full agonists (e.g., rosiglitazone), yielding a distinct geometry and electronic profile at the sulfonamide terminus [1]. In the endothelin receptor antagonist field, replacement of a benzenesulfonamide with a 2-phenylethenesulfonamide in bosentan analogs markedly improved ETA receptor selectivity—from non-selective ETA/ETB blockade to ETA-selective antagonism—demonstrating that the ethenesulfonamide moiety is not a silent substitution but a determinant of target selectivity [2]. Furthermore, the N-benzyl group on the pyrazole ring has been identified as a critical structural feature for PPARγ agonism in the benzylpyrazole acylsulfonamide series, with removal or modification of the benzyl group resulting in substantial loss of activity [1]. Generic interchange thus risks not only altered potency but a complete shift in biological target profile, compromising assay validity and data comparability.

Quantitative Differentiation Evidence for (E)-N-(1-Benzylpyrazol-3-yl)-2-phenylethenesulfonamide Versus Closest Structural Analogs


Structural Divergence from COX-2-Selective Pyrazolyl Benzenesulfonamides (Celecoxib Class): Sulfonamide Geometry and Aromatic Spacing

The target compound differs from the celecoxib scaffold through replacement of the benzenesulfonamide group with an (E)-2-phenylethenesulfonamide moiety. In celecoxib (CAS 169590-42-5), the sulfonamide nitrogen is directly attached to a benzene ring bearing a methyl group and a trifluoromethyl-substituted pyrazole, with the sulfonamide group positioned para to the pyrazole [1]. In the target compound, the sulfonamide nitrogen is directly attached to the pyrazole C3 position, and the sulfonyl group connects to an (E)-styryl system, introducing a trans double bond spacer between the aromatic ring and the sulfonyl sulfur . This geometric difference alters the distance and angular relationship between the aromatic ring and the sulfonamide relative to celecoxib. The ethenesulfonamide moiety in related endothelin antagonist series has been shown to confer ETA selectivity over ETB receptors, whereas the benzenesulfonamide of bosentan is non-selective, demonstrating that this structural feature can redirect target engagement [2].

COX-2 inhibition Pyrazole-sulfonamide Structural biology

Non-Carboxylic Acid, Non-Thiazolidinedione PPARγ Agonist Scaffold: Differentiation from Rosiglitazone and Pioglitazone

The target compound incorporates an N-benzylpyrazole core with a sulfonamide linker, structurally akin to the benzylpyrazole acylsulfonamide series reported by Rikimaru et al. (2012) as non-TZD, non-carboxylic-acid-based PPARγ agonists [1]. In that series, the acylsulfonamide group (R-C(=O)-NH-SO2-R') served as an isosteric replacement for the carboxylic acid of earlier PPARγ agonists and as a ring-opening analog of the TZD pharmacophore found in rosiglitazone and pioglitazone [1]. The target compound replaces the acylsulfonamide with a direct ethenesulfonamide (C=C-SO2-NH-pyrazole), which may offer distinct hydrogen-bonding patterns and metabolic stability compared to the acyl-containing analogs. Key compounds from the Rikimaru series (e.g., 25c, 30b, 30c) demonstrated potent PPARγ transactivation activity, high metabolic stability in human liver microsomes (greater than 90% remaining after 30 min for lead compounds), and significant glucose-lowering effects in db/db mouse models [1]. Rosiglitazone, by contrast, binds PPARγ with a Ki of approximately 40 nM but carries the TZD-related liability of weight gain, fluid retention, and cardiovascular risk associated with full PPARγ agonism [2]. The non-carboxylic-acid, non-TZD design strategy aims to uncouple efficacy from these adverse effects [1].

PPARγ agonism Non-TZD Metabolic stability Antidiabetic

Ethenesulfonamide Moiety and ETA Receptor Selectivity: Differentiation from Benzenesulfonamide-Based Endothelin Antagonists

The 2-phenylethenesulfonamide group is a recognized pharmacophore for selective endothelin ETA receptor antagonism. Harada et al. (2001) demonstrated that replacing the benzenesulfonamide group of bosentan (a non-selective ETA/ETB antagonist) with a 2-phenylethenesulfonamide resulted in compound 5a, which shifted the selectivity profile toward ETA-selective antagonism [1]. This SAR finding was further exploited in the development of YM598 (nebentan), an orally active, highly selective ETA receptor antagonist bearing a 2-phenylethenesulfonamide moiety, which demonstrated Ki values of 0.69 nM for ETA and 130 nM for ETB, yielding an ETB/ETA selectivity ratio of approximately 188-fold [2]. The target compound combines this ethenesulfonamide pharmacophore with an N-benzylpyrazole core, a scaffold not present in bosentan, YM598, or any other reported endothelin antagonists . The pyrazole substitution pattern and benzyl group may modulate ETA binding affinity and pharmacokinetic properties relative to existing ethenesulfonamide-based antagonists.

Endothelin receptor ETA selectivity Ethenesulfonamide Cardiovascular

(E)-Configuration of the Vinyl Sulfonamide: Stereochemical Differentiation from (Z)-Isomers and Saturated Analogs

The (E)-configuration of the 2-phenylethenesulfonamide double bond is explicitly specified in the compound name and is confirmed by the isomeric SMILES notation . The corresponding (Z)-isomer (2-phenylethenesulfonamide, CAS not available for the specific pyrazole conjugate) would place the pyrazole-sulfonamide and phenyl groups on the same side of the double bond, resulting in a markedly different three-dimensional shape [1]. In the endothelin antagonist series, the (E)-configuration of the 2-arylethenesulfonamide was found to be critical for ETA binding affinity; the saturated ethanesulfonamide analogs showed reduced potency, and (Z)-isomers were generally less active or inactive [2]. This stereochemical requirement stems from the need for the aryl ring and the sulfonamide-bearing heterocycle to adopt a trans disposition that optimally fills the ETA receptor binding pocket [2]. For the target compound, the (E)-configuration is therefore not a trivial structural detail but a potential determinant of biological activity, and use of material with undefined or mixed E/Z stereochemistry would introduce an uncontrolled variable in any biological assay.

Stereochemistry E/Z isomerism Target engagement Conformational restriction

N-Benzyl Substitution on Pyrazole: Differentiation from N-Unsubstituted and N-Aryl Pyrazole-Sulfonamide Analogs

The N-benzyl group on the pyrazole ring is a critical structural feature in the benzylpyrazole acylsulfonamide PPARγ agonist series. Rikimaru et al. (2012) demonstrated through systematic SAR that the benzyl substituent at the pyrazole N1 position is essential for PPARγ agonistic activity; replacement with smaller alkyl groups (e.g., methyl, ethyl) or hydrogen resulted in significant loss of potency [1]. Molecular docking studies indicated that the benzyl group occupies a lipophilic sub-pocket within the PPARγ ligand-binding domain that is not fully engaged by TZD-based agonists such as rosiglitazone [1][2]. In contrast, pyrazole-sulfonamides lacking N1 substitution (e.g., N-(1H-pyrazol-3-yl)benzenesulfonamide, CAS 54135-42-1) or bearing N1-aryl groups exhibit different target profiles, including COX-2 inhibition (celecoxib class) or carbonic anhydrase inhibition [3]. The target compound's N-benzyl substitution thus biases its pharmacological profile toward PPARγ engagement rather than COX-2 or carbonic anhydrase inhibition, a selectivity determinant that cannot be replicated by N-unsubstituted or N-aryl pyrazole-sulfonamide analogs.

N-Benzylpyrazole PPARγ binding Hydrophobic pocket Selectivity

Optimal Application Scenarios for (E)-N-(1-Benzylpyrazol-3-yl)-2-phenylethenesulfonamide Based on Structural Differentiation Evidence


PPARγ Agonist Screening and Non-TZD Antidiabetic Drug Discovery

The target compound's N-benzylpyrazole-sulfonamide scaffold aligns structurally with validated non-TZD, non-carboxylic-acid PPARγ agonists [1]. Researchers pursuing PPARγ partial agonists or selective PPARγ modulators (SPPARMs) can use this compound as a starting point for structure-activity relationship (SAR) exploration, leveraging the ethenesulfonamide moiety as a potential modulator of binding mode distinct from the acylsulfonamide series. The absence of a carboxylic acid or TZD ring may confer metabolic stability advantages and reduced risk of the fluid retention associated with full PPARγ agonists such as rosiglitazone [1][2]. This compound is suitable for in vitro PPARγ transactivation assays, competitive binding assays, and co-activator recruitment assays to characterize its agonism profile relative to reference agonists.

Endothelin ETA Receptor Antagonist Development and Cardiovascular Research

The (E)-2-phenylethenesulfonamide moiety is an established pharmacophore for selective ETA receptor antagonism, as demonstrated by YM598 (nebentan) and related compounds [3][4]. The target compound's unique combination of this ethenesulfonamide group with an N-benzylpyrazole core creates a novel chemotype for exploring ETA antagonist SAR. Researchers can evaluate this compound in ETA/ETB radioligand binding assays, functional assays (e.g., ET-1-induced calcium mobilization or vasoconstriction), and in vivo models of pulmonary arterial hypertension or diabetic nephropathy. The pyrazole ring may offer synthetic handles for further optimization not available in existing ethenesulfonamide antagonists.

Chemical Probe Development for Dual-Mechanism Pharmacology (PPARγ-ETA Crosstalk)

The target compound's hybrid structure—combining PPARγ-associated N-benzylpyrazole and ETA-associated ethenesulfonamide pharmacophores—positions it as a candidate for exploring dual PPARγ/ETA modulation [1][3]. PPARγ and endothelin signaling pathways intersect in metabolic syndrome, diabetic complications, and cardiovascular disease. A compound engaging both targets could address the multifactorial nature of these conditions. Researchers can assess dual activity using parallel PPARγ and ETA assay panels, and explore potential synergistic effects in cellular models of endothelial dysfunction or insulin resistance. The (E)-configuration ensures stereochemical consistency across experiments .

Negative Control or Selectivity Profiling for Pyrazole-Sulfonamide COX-2 Inhibitor Programs

Given its structural divergence from the celecoxib class—specifically the ethenesulfonamide replacing the benzenesulfonamide and the distinct pyrazole substitution pattern—the target compound is unlikely to exhibit significant COX-2 inhibitory activity [5]. This makes it a suitable selectivity control for medicinal chemistry programs developing COX-2-selective pyrazole-sulfonamides. Researchers can use this compound to confirm that observed anti-inflammatory or analgesic effects in cellular or in vivo models are COX-2-mediated rather than off-target effects arising from the pyrazole-sulfonamide scaffold itself. Its use in counter-screening panels enhances the interpretability of phenotypic screening data.

Quote Request

Request a Quote for (E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.